
3-Methylquinolin-8-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylquinolin-8-ol hydrochloride: is a chemical compound with the molecular formula C10H9NO·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-8-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and 2-nitrophenol.
Reaction with Hydrochloric Acid: These starting materials are mixed homogeneously and hydrochloric acid is added.
Addition of Crotonaldehyde: Crotonaldehyde is then added under stirring conditions.
Heating: The mixture is heated for approximately 6 hours and then left overnight to complete the reaction.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 3-Methylquinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like nitric acid.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Substitution reactions often involve the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation typically leads to the formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduction results in the formation of hydrogenated quinoline derivatives.
Substitution Products: Substitution reactions yield a variety of quinoline derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry: 3-Methylquinolin-8-ol hydrochloride is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It is used in the development of new drugs and therapeutic agents .
Medicine: The compound is investigated for its potential use in treating various diseases, including infections and cancer. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its unique chemical properties make it suitable for various industrial applications .
作用機序
The mechanism of action of 3-Methylquinolin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a bidentate chelator, binding to metal ions that are critical enzyme cofactors. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial and antiviral effects . Additionally, the compound’s ability to form complexes with metal ions can disrupt cellular processes, contributing to its therapeutic potential .
類似化合物との比較
Quinoline: A parent compound with a similar structure but without the methyl and hydroxyl groups.
8-Hydroxyquinoline: Similar to 3-Methylquinolin-8-ol but lacks the methyl group.
Chlorquinaldol: A derivative with additional chlorine atoms, used as an antiseptic.
Uniqueness: 3-Methylquinolin-8-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its reactivity and potential for forming metal complexes, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
3-methylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-7-5-8-3-2-4-9(12)10(8)11-6-7;/h2-6,12H,1H3;1H |
InChIキー |
ACKBYYXIYCPBIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CC=C2)O)N=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


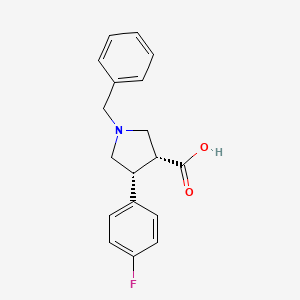

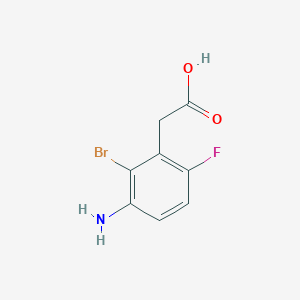
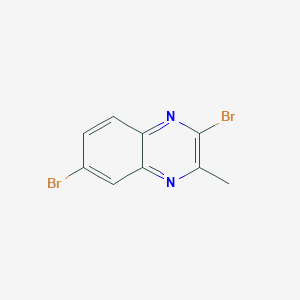


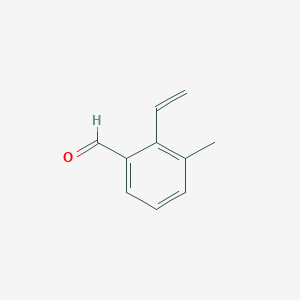
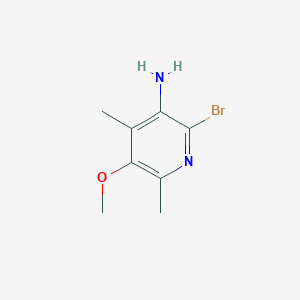

![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)




